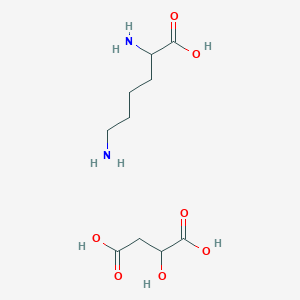

(2S)-2,6-diaminohexanoic acid,(2S)-2-hydroxybutanedioic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

L-Lysine L-Malate is a compound formed by the combination of L-Lysine, an essential amino acid, and L-Malate, a key intermediate in the citric acid cycle. L-Lysine is crucial for protein synthesis, enzyme function, and hormone production in the human body. L-Malate plays a significant role in energy production and metabolism. The combination of these two compounds offers potential benefits in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Lysine L-Malate can be synthesized through a reaction between L-Lysine and L-Malic acid. The reaction typically involves dissolving L-Lysine in water and adding L-Malic acid under controlled pH conditions. The mixture is then heated to facilitate the formation of the L-Lysine L-Malate compound. The reaction conditions, such as temperature and pH, are optimized to ensure maximum yield and purity of the product.

Industrial Production Methods: Industrial production of L-Lysine L-Malate often involves fermentation processes using microorganisms such as Corynebacterium glutamicum. These microorganisms are genetically engineered to overproduce L-Lysine, which is then reacted with L-Malic acid to form L-Lysine L-Malate. The fermentation process is carefully monitored and controlled to achieve high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: L-Lysine L-Malate undergoes various chemical reactions, including:

Oxidation: L-Lysine can be oxidized to form various derivatives, while L-Malate can be converted to oxaloacetate.

Reduction: L-Malate can be reduced to malate dehydrogenase.

Substitution: L-Lysine can participate in substitution reactions, forming different amino acid derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various alkylating agents can be used for substitution reactions.

Major Products:

Oxidation: Oxaloacetate and other oxidized derivatives.

Reduction: Malate dehydrogenase and reduced derivatives.

Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

L-Lysine L-Malate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its role in protein synthesis and enzyme function.

Medicine: Investigated for its potential therapeutic effects, including antiviral and anti-inflammatory properties.

Industry: Utilized in the production of dietary supplements and as a feed additive in animal nutrition.

Mechanism of Action

The mechanism of action of L-Lysine L-Malate involves its interaction with various molecular targets and pathways:

L-Lysine: Acts as a building block for protein synthesis and plays a role in collagen formation, enzyme function, and hormone production.

L-Malate: Participates in the citric acid cycle, contributing to energy production and metabolism. It also helps in reducing muscle fatigue and improving exercise performance.

Comparison with Similar Compounds

L-Lysine L-Malate can be compared with other similar compounds such as:

L-Lysine Hydrochloride: Another form of L-Lysine used in dietary supplements.

L-Arginine L-Malate: A compound combining L-Arginine and L-Malate, used for its potential benefits in improving blood flow and exercise performance.

L-Citrulline Malate: A combination of L-Citrulline and L-Malate, known for its role in enhancing nitric oxide production and reducing muscle fatigue.

Uniqueness: L-Lysine L-Malate is unique due to its dual benefits of providing essential amino acids and supporting energy metabolism. This combination makes it a valuable compound in various scientific and industrial applications.

Biological Activity

(2S)-2,6-Diaminohexanoic acid, commonly known as Lysine , is an essential amino acid with significant biological roles in human health. This compound, alongside (2S)-2-hydroxybutanedioic acid (commonly referred to as L-Malate ), exhibits various biochemical activities that are crucial for metabolic processes, protein synthesis, and cellular functions. This article explores the biological activity of these compounds, highlighting their mechanisms, interactions, and clinical implications based on recent research findings.

- Chemical Formula : C₆H₁₄N₂O₂ for L-Lysine; C₄H₆O₅ for L-Malate

- Molecular Weight : 146.19 g/mol for L-Lysine; 130.09 g/mol for L-Malate

- CAS Number : 56-87-1 for L-Lysine; 6915-15-7 for L-Malate

Biological Functions of L-Lysine

Lysine plays several critical roles in biological systems:

- Protein Synthesis : Lysine is a fundamental building block of proteins and is involved in the synthesis of various enzymes and hormones. Its presence is crucial for maintaining structural integrity in proteins due to its ability to form hydrogen bonds and salt bridges within protein structures .

- Collagen Formation : It contributes to the crosslinking of collagen polypeptides, which is vital for maintaining skin elasticity and overall structural integrity of tissues .

- Epigenetic Regulation : Lysine residues in histones undergo various modifications that regulate gene expression. Acetylation and methylation of lysine residues are key processes in epigenetic regulation .

- Neurotransmitter Precursor : It serves as a precursor for neurotransmitters such as serotonin and plays a role in neuroprotection.

Biological Activity of L-Malate

L-Malate also exhibits significant biological activity:

- Energy Production : As an intermediate in the citric acid cycle (Krebs cycle), L-Malate is essential for energy production within cells. It facilitates the conversion of carbohydrates into energy .

- pH Regulation : L-Malate helps maintain cellular pH balance and can act as a buffering agent in various biochemical reactions .

Interactions with Metal Ions

Research indicates that lysine can form complexes with metal ions such as copper(II), which can influence various biological functions. These interactions may play a role in enzymatic activities and metabolic pathways involving metal-dependent enzymes .

Clinical Implications of Lysine Supplementation

- Herpes Simplex Virus (HSV) : Clinical studies have investigated lysine's potential to inhibit HSV replication by limiting arginine availability. However, evidence supporting its effectiveness remains inconclusive .

- Iron Uptake and Anemia : Lysine has been linked to improved iron absorption, potentially affecting ferritin levels in plasma. Further research is needed to elucidate the exact mechanisms involved .

- Hyperlysinemia : Genetic disorders affecting lysine metabolism can lead to hyperlysinemia, presenting neurological symptoms. The clinical significance of this condition is still debated among researchers .

Comparative Analysis Table

| Compound Name | Key Biological Activity | Clinical Significance |

|---|---|---|

| (2S)-2,6-Diaminohexanoic Acid | Protein synthesis, collagen formation | Potential treatment for HSV; anemia effects |

| (2S)-2-Hydroxybutanedioic Acid | Energy production, pH regulation | Used in metabolic disorders |

Properties

Molecular Formula |

C10H20N2O7 |

|---|---|

Molecular Weight |

280.28 g/mol |

IUPAC Name |

2,6-diaminohexanoic acid;2-hydroxybutanedioic acid |

InChI |

InChI=1S/C6H14N2O2.C4H6O5/c7-4-2-1-3-5(8)6(9)10;5-2(4(8)9)1-3(6)7/h5H,1-4,7-8H2,(H,9,10);2,5H,1H2,(H,6,7)(H,8,9) |

InChI Key |

NWZSZGALRFJKBT-UHFFFAOYSA-N |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.C(C(C(=O)O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.